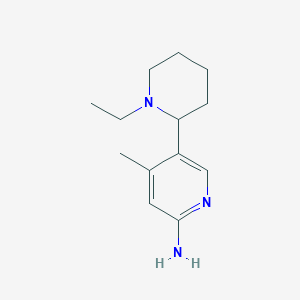
4-bromo-5-ethyl-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ブロモ-5-エチル-1H-ピロール-2-カルバルデヒドは、分子式C7H8BrNOを持つ複素環式有機化合物です。これは、1つの窒素原子を含む5員環芳香族環であるピロールの誘導体です。4位に臭素原子、5位にエチル基、2位にアルデヒド官能基が存在することで、この化合物は独特であり、さまざまな化学研究や産業応用において興味深いものとなっています。
2. 製法
合成経路と反応条件
4-ブロモ-5-エチル-1H-ピロール-2-カルバルデヒドの合成は、いくつかの方法によって達成できます。一般的なアプローチの1つは、5-エチル-1H-ピロール-2-カルバルデヒドを臭素またはN-ブロモスクシンイミド(NBS)で制御された条件下で臭素化するものです。この反応は通常、4位での選択的臭素化を確実にするために、低温でジクロロメタンなどの不活性溶媒中で行われます。
工業生産方法
工業的な設定では、4-ブロモ-5-エチル-1H-ピロール-2-カルバルデヒドの生産には、効率と収率を向上させるための連続フロープロセスが使用される場合があります。自動反応器と温度、圧力、試薬濃度などの反応パラメータの正確な制御により、この化合物のスケーラブルで費用対効果の高い生産が可能になります。
3. 化学反応解析
反応の種類
4-ブロモ-5-エチル-1H-ピロール-2-カルバルデヒドは、次のようなさまざまな化学反応を起こします。
酸化: アルデヒド基は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用してカルボン酸に酸化できます。
還元: アルデヒド基は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して第一級アルコールに還元できます。
置換: 臭素原子は、求核置換反応によって他の官能基に置換できます。たとえば、有機リチウムまたはグリニャール試薬と反応させて、新しい炭素-炭素結合を形成できます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム(KMnO4)。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム(NaBH4)。
置換: 無水エーテル中の有機リチウム試薬(例:n-ブチルリチウム)。
生成される主な生成物
酸化: 4-ブロモ-5-エチル-1H-ピロール-2-カルボン酸。
還元: 4-ブロモ-5-エチル-1H-ピロール-2-メタノール。
置換: 使用する求核剤に応じて、さまざまな置換ピロール誘導体。
4. 科学研究への応用
4-ブロモ-5-エチル-1H-ピロール-2-カルバルデヒドは、科学研究でいくつかの用途があります。
化学: より複雑な複素環式化合物や医薬品の合成のためのビルディングブロックとして役立ちます。
生物学: 酵素阻害剤の研究や、生物活性分子の前駆体として使用されます。
産業: 特定の特性を持つ特殊化学物質や材料の生産に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-ethyl-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the bromination of 5-ethyl-1H-pyrrole-2-carbaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production of this compound.
化学反応の分析
Types of Reactions
4-Bromo-5-ethyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can react with organolithium or Grignard reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Organolithium reagents (e.g., n-butyllithium) in anhydrous ether.
Major Products Formed
Oxidation: 4-bromo-5-ethyl-1H-pyrrole-2-carboxylic acid.
Reduction: 4-bromo-5-ethyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
4-Bromo-5-ethyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
4-ブロモ-5-エチル-1H-ピロール-2-カルバルデヒドの作用機序は、その特定の用途によって異なります。化学反応では、アルデヒド基は非常に反応性が高く、さまざまな求核付加および置換反応に関与できます。臭素原子は、置換反応で脱離基として作用し、新しい結合の形成を促進できます。エチル基は立体障害を提供し、化合物の反応性と異なる反応における選択性に影響を与えます。
6. 類似化合物の比較
類似化合物
4-ブロモ-1H-ピロール-2-カルバルデヒド: 5位にエチル基がありません。
5-エチル-1H-ピロール-2-カルバルデヒド: 4位に臭素原子がありません。
4-ブロモ-5-エチル-1H-ピロール-2-カルボニトリル: アルデヒド基の代わりにニトリル基を含んでいます。
独自性
4-ブロモ-5-エチル-1H-ピロール-2-カルバルデヒドは、反応性と安定性のバランスを提供する官能基の組み合わせにより、独特です。臭素原子とアルデヒド基の両方が存在することで、多様な化学変換が可能になり、有機合成における汎用性の高い中間体となっています。
類似化合物との比較
Similar Compounds
4-Bromo-1H-pyrrole-2-carbaldehyde: Lacks the ethyl group at the 5-position.
5-Ethyl-1H-pyrrole-2-carbaldehyde: Lacks the bromine atom at the 4-position.
4-Bromo-5-ethyl-1H-pyrrole-2-carbonitrile: Contains a nitrile group instead of an aldehyde group.
Uniqueness
4-Bromo-5-ethyl-1H-pyrrole-2-carbaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both the bromine atom and the aldehyde group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C7H8BrNO |
|---|---|
分子量 |
202.05 g/mol |
IUPAC名 |
4-bromo-5-ethyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C7H8BrNO/c1-2-7-6(8)3-5(4-10)9-7/h3-4,9H,2H2,1H3 |
InChIキー |
SMZASRHBOZVRAI-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(N1)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-(Methylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid](/img/structure/B11800113.png)
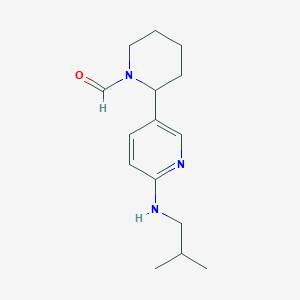


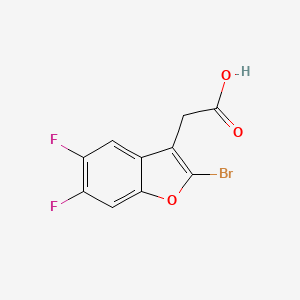


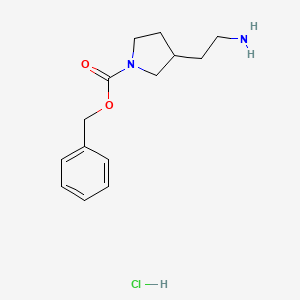
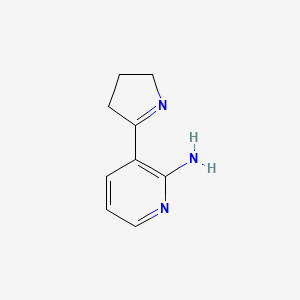
![7-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11800195.png)



